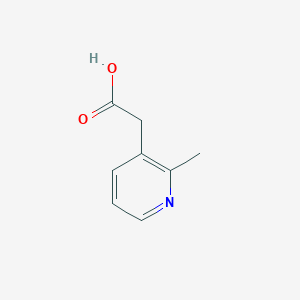

2-(2-Methylpyridin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWBNUQVZJTJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Acetic Acid Derivatives in Organic and Medicinal Chemistry

Pyridine (B92270) acetic acid derivatives represent a class of compounds with considerable importance in the realms of organic and medicinal chemistry. The pyridine ring, a six-membered heteroaromatic system containing a nitrogen atom, is a ubiquitous scaffold found in numerous natural products, including vitamins and alkaloids. rsc.org Its presence is also notable in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). rsc.org

The value of the pyridine nucleus is multifaceted. The nitrogen atom can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug molecules and their binding affinity to biological targets like enzymes and receptors. nih.govresearchgate.net This structural feature has been exploited to develop a wide array of therapeutic agents with diverse activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties. researchgate.netresearchgate.net

Specifically, the pyridylacetic acid moiety serves as a crucial intermediate and a key structural subunit in the synthesis of pharmaceuticals and agrochemicals. acs.orgchemimpex.com For example, these derivatives are precursors for anti-inflammatory agents and herbicides. chemimpex.com Their utility is further expanded by their role as ligands in coordination chemistry, which has applications in catalysis and materials science. chemimpex.com The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and multi-component strategies, continues to broaden the accessibility and variety of substituted pyridylacetate derivatives for research and development. acs.org

Contemporary Research Challenges and Opportunities Pertaining to the Compound

General Synthetic Strategies for Pyridine Acetic Acid Derivatives Applicable to this compound

The construction of pyridine acetic acids like this compound can be achieved through several established synthetic routes. These strategies generally involve either building the acetic acid side chain onto a pre-formed pyridine ring or constructing the pyridine ring with the acetic acid functionality already incorporated.

Pyridine Functionalization Approaches

Functionalizing the pyridine ring is a key step in many synthetic pathways. Due to the electron-deficient nature of the pyridine ring, it is less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives and more closely resembles nitrobenzene (B124822) in its reactivity. wikipedia.org Consequently, nucleophilic substitution and metal-catalyzed cross-coupling reactions are common strategies. wikipedia.orgnih.gov

One approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating reactions with nucleophiles. For instance, treatment of pyridine N-oxides with Grignard reagents followed by acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org Another strategy is the direct C-H functionalization of pyridines, which offers an atom-economical approach to introduce substituents. acs.orgnih.gov Photochemical methods have also been developed for the radical functionalization of pyridines. acs.org These methods can offer distinct regioselectivity compared to classical Minisci-type reactions. acs.org

For the specific synthesis of a 3-substituted pyridine, such as this compound, methods that direct functionalization to the 3-position are necessary. While positions 2 and 4 are more reactive towards nucleophiles, certain strategies can achieve 3-substitution. wikipedia.orgmdpi.comacs.org

Introduction of the Acetic Acid Moiety

The acetic acid group can be introduced through various chemical transformations. A common method involves the hydrolysis of a corresponding nitrile or ester precursor. For example, a cyanomethyl group attached to the pyridine ring can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Another route is through the oxidation of a suitable precursor, such as a 2-hydroxyethyl group attached to the pyridine ring. The Willgerodt-Kindler reaction is a classic method for converting aryl methyl ketones to the corresponding phenylacetic acids and can be adapted for heterocyclic systems. A variation of this involves reacting a vinylpyridine with morpholine (B109124) and sulfur, followed by hydrolysis to yield the pyridine acetic acid. google.com For instance, 3-vinylpyridine (B15099) can be converted to 3-pyridineacetic acid hydrochloride in a two-step process. google.com

Furthermore, the acetic acid moiety can be constructed via carboxylation of an organometallic intermediate. For example, a pyridyl Grignard or organolithium reagent can react with carbon dioxide to form the corresponding carboxylic acid.

Multi-Component Reactions

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesize highly substituted pyridines in a single step from simple starting materials. acs.orgbohrium.comacsgcipr.org These reactions often involve the condensation of aldehydes, ketones, a nitrogen source (like ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group. acs.orgnih.gov The Hantzsch pyridine synthesis is a well-known example, typically involving a β-keto ester, an aldehyde, and ammonia. wikipedia.org

While many MCRs lead to symmetrically substituted pyridines, variations exist to produce asymmetrically substituted derivatives. wikipedia.org By carefully selecting the starting materials, it is possible to construct a pyridine ring with the desired substitution pattern, including the methyl group at the 2-position and a precursor to the acetic acid group at the 3-position. For instance, a one-pot, four-component reaction of an appropriate aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation has been shown to produce functionalized pyridines in high yields. acs.org

Precursors and Key Intermediates in the Synthesis of this compound Analogues

The successful synthesis of this compound and its analogues relies heavily on the availability and reactivity of suitable precursors. These can be broadly categorized into pyridine-based starting materials and aliphatic or aromatic precursors that contribute the remaining parts of the molecule.

Pyridine-Based Starting Materials

A variety of substituted pyridines can serve as the foundation for synthesizing this compound analogues. The choice of starting material depends on the chosen synthetic strategy.

| Starting Material | Synthetic Application | Reference |

| 2,3-Dimethylpyridine | Can be functionalized at the 3-methyl group or the 4-position of the ring. | wikipedia.org |

| 3-Amino-2-methylpyridine | The amino group can be diazotized and replaced with other functional groups, providing a route to various 3-substituted 2-methylpyridines. google.com | google.com |

| 2-Methyl-3-nitropyridine | The nitro group can be displaced by nucleophiles or reduced to an amino group for further transformations. mdpi.com | mdpi.com |

| 6-Methylpyridine-3-carboxylic acid methyl ester | Can react with the magnesium dianion of a phenylacetic acid derivative to form a ketone, which is a precursor to the final compound. googleapis.com | googleapis.com |

| 2-Methyl-3-cyanopyridine | The cyano group can be hydrolyzed to a carboxylic acid or converted to an aminomethyl group. | nih.gov |

Table 1: Examples of Pyridine-Based Starting Materials

Aliphatic and Aromatic Precursors

These precursors provide the atoms necessary to construct the acetic acid side chain and any other substituents on the pyridine ring.

| Precursor | Role in Synthesis | Reference |

| Ethyl cyanoacetate | Provides a two-carbon unit with a nitrile group, which can be hydrolyzed to the acetic acid. Often used in multi-component reactions. acs.org | acs.org |

| Malononitrile | A versatile building block in the synthesis of cyanopyridines, which are precursors to pyridine carboxylic acids. nih.govresearchgate.net | nih.govresearchgate.net |

| Acetic anhydride | Used in reactions with pyridine N-oxides and as an acetylating agent. organic-chemistry.orgnih.govquora.com | organic-chemistry.orgnih.govquora.com |

| (4-Methylsulfonyl)phenylacetic acid | An example of an aromatic precursor that can be coupled with a pyridine derivative to form more complex structures. googleapis.com | googleapis.com |

| 2,5-Dimethoxytetrahydrofuran | Reacts with an amino-substituted phenylaminopyrimidine in acetic acid to form a pyrrole-substituted derivative. mdpi.com | mdpi.com |

| Meldrum's acid | Used in multicomponent reactions to form furylacetic acid derivatives. mdpi.com | mdpi.com |

Table 2: Examples of Aliphatic and Aromatic Precursors

Advanced Synthetic Techniques for this compound and its Derivatives

Modern synthetic chemistry offers sophisticated techniques to produce this compound and its derivatives with high efficiency and control. These methods include catalytic reactions and continuous flow processes.

Catalytic Reaction Methodologies (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a fundamental process in organic synthesis. lumenlearning.com These reactions enable the joining of two different molecules, typically an organohalide and an organometallic compound, with the help of a palladium catalyst. youtube.com This methodology has been widely applied in various fields, including the synthesis of natural products and materials science. nih.gov

The general mechanism for these reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comyoutube.com In the context of synthesizing derivatives of this compound, a suitable pyridine-containing starting material could be coupled with a partner molecule to construct the desired acetic acid side chain or to modify the pyridine ring itself. The choice of ligands, such as bulky trialkylphosphines, can be crucial for the success of these reactions, especially when dealing with less reactive starting materials like aryl chlorides. nih.gov

For instance, the Suzuki coupling, a type of palladium-catalyzed cross-coupling, joins an organoboron compound with an organohalide. youtube.com Research has demonstrated the effectiveness of palladium catalysts in combination with specific ligands for coupling various aryl halides, which could be adapted for the synthesis of precursors to this compound. nih.gov The versatility of these methods allows for the creation of a diverse range of structurally complex molecules under mild conditions. rug.nl

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl Boronic Acid | Aryl Halide | Palladium(0) / Phosphine Ligand | Biaryl |

| Heck Reaction | Alkene | Aryl Halide | Palladium Catalyst / Base | Substituted Alkene |

| Negishi Coupling | Organozinc Compound | Aryl Halide | Pd/P(t-Bu)3 | Biaryl |

| Stille Coupling | Organotin Compound | Aryl Halide | Palladium Catalyst | Biaryl |

Continuous Flow Synthesis Applications

Continuous flow synthesis has emerged as a powerful technique for the production of chemicals, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. mdpi.comdoaj.org This method involves pumping reagents through a heated tube or column, often packed with a catalyst, allowing for precise control over reaction conditions such as temperature and residence time. mdpi.com

A notable application is the synthesis of 2-methylpyridines, which are precursors to compounds like this compound. mdpi.comdoaj.org In one approach, a solution of a substituted pyridine in an alcohol like 1-propanol (B7761284) is passed through a heated column containing Raney® nickel. mdpi.comdoaj.org This process can achieve α-methylation with high selectivity, providing the desired 2-methylpyridine (B31789) derivatives in good yields without the need for extensive purification. mdpi.comdoaj.org The ability to superheat solvents above their boiling points in a closed flow system enables reactions at elevated temperatures that are not feasible in standard laboratory glassware. mdpi.com

Flow chemistry has also been utilized for the synthesis of other heterocyclic compounds, demonstrating its broad applicability. For example, the generation and functionalization of lithiated four-membered aza-heterocycles have been successfully performed under continuous flow conditions, offering safer handling of reactive intermediates at higher temperatures than in batch processes. nih.gov Similarly, the production of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate in the synthesis of other compounds, has been studied using microreactor technology, highlighting the potential for improved reaction performance on an industrial scale. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 2-Methylpyridines

| Feature | Batch Processing | Continuous Flow Synthesis |

| Reaction Time | Longer | Shorter doaj.org |

| Safety | Higher risk with reactive intermediates | Increased safety doaj.org |

| Work-up | Often requires extensive purification | Minimal work-up, often yielding pure product mdpi.comdoaj.org |

| Waste | More waste generated | Reduced waste doaj.org |

| Scalability | Can be challenging | More easily scalable |

Chemical Reactivity Profiles and Derivatization Strategies for this compound

The chemical reactivity of this compound is dictated by the functional groups present: the carboxylic acid, the pyridine ring, and the methyl group. These sites allow for a variety of chemical transformations, including oxidation, reduction, condensation, and substitution reactions.

Oxidation and Reduction Pathways

The pyridine ring and the carboxylic acid group of this compound can undergo oxidation and reduction. For instance, the nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is a common step in the synthesis of various pyridine derivatives.

The carboxylic acid group can be reduced to a primary alcohol. This reduction can be achieved using various reducing agents. Conversely, the methyl group on the pyridine ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, though this would alter the core structure of the parent molecule.

The selective reduction of nitro groups in the presence of other reducible functional groups is a valuable transformation. For example, a nickel-based catalyst has been used for the chemoselective reduction of nitroarenes and nitroheteroarenes using sodium borohydride (B1222165) as a hydrogen source in a continuous flow system. researchgate.net This type of selective reduction could be applied to derivatives of this compound that bear a nitro group.

Condensation and Substitution Reactions

The carboxylic acid functional group of this compound is a prime site for condensation reactions. unizin.org It can react with alcohols in the presence of an acid catalyst to form esters, or with amines to form amides. These reactions are fundamental in creating a wide array of derivatives. The process of esterification, for example, is a reversible reaction that involves the joining of two molecules to form a larger molecule with the elimination of a small molecule like water. unizin.org

Substitution reactions can occur on the pyridine ring. The positions on the ring have different reactivities towards electrophilic or nucleophilic substitution, influenced by the directing effects of the existing substituents (the methyl and acetic acid groups).

Furthermore, the methyl group can be a site for derivatization. For instance, it can be halogenated or used in condensation reactions after deprotonation. The resulting derivatives can then undergo further transformations. An example of a complex derivative formed through such reactions is 2-(1-((6-methylpyridin-2-yl)methyl)-3-oxopiperazin-2-yl)acetic acid. sigmaaldrich.com

In Vitro Pharmacological Characterization of this compound Analogues

Analogues of this compound have been evaluated for their ability to modulate the activity of key enzymes involved in various pathological processes. A significant area of focus has been on enzymes of the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Phenoxy acetic acid derivatives have demonstrated notable selective inhibition of COX-2, an enzyme pivotal in the synthesis of prostaglandins (B1171923) during inflammation. mdpi.com Certain hydrazone derivatives of phenoxy acetic acids, for instance, exhibited potent COX-2 inhibition with IC50 values in the nanomolar range, highlighting their potential as powerful anti-inflammatory agents. mdpi.com For example, compounds 5d-f, 7b, and 10c-f showed significant COX-2 inhibition with IC50 values ranging from 0.06 to 0.09 μM. mdpi.com Similarly, a synthesized pyrrolidine (B122466) derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was found to inhibit both COX-1 and 5-LOX enzymes. nih.gov It displayed an IC50 value of 314 µg/mL for COX-1 and 105 µg/mL for 5-LOX, indicating a potential dual-inhibitory mechanism contributing to its anti-inflammatory effects. nih.gov

Molecular docking studies on indomethacin (B1671933) analogues, which share structural similarities, have revealed augmented negative binding energies against COX enzymes compared to the parent drug, suggesting a stronger inhibitory potential. nih.gov In another study, a newly designed pyridine derivative demonstrated inhibitory potential against vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with an IC50 value of 65 nM. mdpi.com

| Compound/Analogue Class | Target Enzyme | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| Phenoxy Acetic Acid Hydrazone Derivatives (e.g., 5f, 7b) | COX-2 | 0.06 - 0.09 µM | mdpi.com |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 5-LOX | 105 µg/mL | nih.gov |

| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | 65 nM | mdpi.com |

The interaction of these analogues with various receptors has been a key area of investigation to understand their pharmacological effects. Notably, certain analogues have shown affinity for GABAA receptors and cannabinoid receptors.

Novel imidazodiazepine analogues of KRM-II-81, a GABAA receptor potentiator, were designed and shown to bind to brain GABAA receptors. nih.gov Molecular docking studies of these compounds indicated a reduced propensity for binding to the α1His102 residue compared to sedating compounds like alprazolam, suggesting a mechanism for their non-sedating anticonvulsant profile. nih.gov

In a different study, 2-arylpropionic acid pyrazolamides were designed as molecular hybrids and evaluated for their activity on cannabinoid receptors. nih.gov These compounds demonstrated an inverse agonist profile at CB2 receptors. One particular compound, LASSBio-2265, showed moderate binding affinity for the CB2 receptor with a Ki of 16 µM and an EC50 of 0.36 µM. nih.gov This interaction with the CB2 receptor is proposed as a potential mechanism for their anti-inflammatory and analgesic properties. nih.gov

| Compound/Analogue Class | Target Receptor | Binding/Modulation Data | Reference |

|---|---|---|---|

| Imidazodiazepine Analogues (FR-II-60, KPP-III-34) | GABAA Receptor | Qualitative binding confirmed | nih.gov |

| 2-Arylpropionic Acid Pyrazolamide (LASSBio-2265) | Cannabinoid CB2 Receptor | Ki = 16 µM, EC50 = 0.36 µM (Inverse Agonist) | nih.gov |

Cellular assays provide a crucial link between molecular interactions and physiological outcomes, offering insights into the anti-inflammatory, anticancer, and antimicrobial potential of these compounds.

Anti-inflammatory and Anticancer Activity: In the realm of anticancer research, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.govresearchgate.net Compound 5l from this series was particularly potent, with IC50 values of 3.22 µM against A549 cells and 2.71 µM against HCT-116 cells. nih.govresearchgate.net Further investigation revealed that compound 5l induced apoptosis in HCT-116 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins such as Bax, cytochrome C, p53, and caspases-3 and -9. nih.govresearchgate.net It also caused cell cycle arrest at the G2-M phase. nih.govresearchgate.net Similarly, N-heteroaryl acetic acid salts have shown cytotoxic effects against breast cancer cells (MCF-7), with 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide exhibiting a low IC50 value of 32 µM and inducing apoptosis. researchgate.net

Antimicrobial Activity: The antimicrobial properties of various analogues have also been explored. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the drug linezolid. nih.gov Novel benzamidine (B55565) analogues also displayed significant antimicrobial activity against pathogens that trigger periodontitis, with MIC values ranging from 31.25 to 125 µg/mL. mdpi.com Furthermore, 2,3-pyrrolidinedione analogues have demonstrated promising activity against S. aureus and methicillin-resistant S. aureus (MRSA) biofilms, with some compounds showing biofilm inhibition at concentrations as low as 5 μM. nih.gov

| Compound/Analogue Class | Assay Type | Cell Line/Organism | Key Finding (IC50 or MIC) | Reference |

|---|---|---|---|---|

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | Anticancer | A549 (Lung Cancer) | 3.22 µM | nih.govresearchgate.net |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | Anticancer | HCT-116 (Colon Cancer) | 2.71 µM | nih.govresearchgate.net |

| 4-benzyl-1-(carboxymethyl) pyridinium bromide | Anticancer | MCF-7 (Breast Cancer) | 32 µM | researchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone Derivatives (e.g., 21d) | Antibacterial | S. pneumoniae | Comparable to Linezolid | nih.gov |

| Novel Benzamidine Analogues | Antimicrobial | Periodontitis pathogens | 31.25 - 125 µg/mL | mdpi.com |

| 2,3-pyrrolidinedione Analogues (e.g., 12, 13) | Antibiofilm | S. aureus / MRSA | Inhibition at 5 µM | nih.gov |

In Vivo Studies Utilizing this compound Analogues in Animal Models

The anti-inflammatory and analgesic effects of these analogues have been validated in various animal models. Indomethacin analogues demonstrated superior peripheral analgesic effects compared to the parent drug in the acetic acid-induced writhing test in mice. nih.gov In this model, all but one of the tested analogues showed a greater percentage of inhibition than indomethacin. nih.gov The anti-inflammatory activity, evaluated in paw edema models, was found to be significant and comparable to standard drugs like Diclofenac sodium and indomethacin for most of the tested compounds. nih.gov

Similarly, newly synthesized 1,2,4-triazole (B32235) derivatives exhibited encouraging anti-inflammatory and analgesic results. nih.gov One derivative showed a maximum edema inhibition of 91%, surpassing the standard drug ibuprofen (B1674241) (82%). In the acetic acid writhing test, this compound also produced a significant reduction in writhes (83%), which was more effective than ibuprofen (71%). nih.gov Phenoxy acetic acid derivatives 5f and 7b also showed significant in vivo inhibition of paw thickness (63.35% and 46.51%, respectively) and paw weight (68.26% and 64.84%, respectively) in a rat paw edema model. mdpi.com

| Compound/Analogue Class | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Indomethacin Analogues | Acetic Acid Writhing (Mice) | Superior peripheral analgesic effect vs. Indomethacin | nih.gov |

| Indomethacin Analogues | Paw Edema Model | Anti-inflammatory activity comparable to Diclofenac | nih.gov |

| 1,2,4-Triazole Derivative | Paw Edema Model | 91% edema inhibition | nih.gov |

| 1,2,4-Triazole Derivative | Acetic Acid Writhing (Mice) | 83% reduction in writhes | nih.gov |

| Phenoxy Acetic Acid Derivative (5f) | Rat Paw Edema | 63.35% inhibition of paw thickness | mdpi.com |

The potential of these analogues in treating seizure disorders has also been investigated. Novel analogues of the GABAA receptor potentiator KRM-II-81 were evaluated for their anticonvulsant activity in mice using the maximal electroshock (MES) and 6 Hz-induced seizure models. nih.gov Two of the three synthesized analogues, FR-II-60 and KPP-III-34, showed anticonvulsant effects upon intraperitoneal administration. nih.gov Further studies with KPP-III-34 demonstrated its efficacy in suppressing seizures in corneal-kindled mice and in a rat model of pentylenetetrazol (PTZ)-induced convulsions, suggesting its potential for treating pharmacoresistant epilepsy. nih.gov

In a separate line of research, a series of 2-methyl-2-[3-(5-piperazin-1-yl- nih.govnih.govresearchgate.netoxadiazol-2-yl)-phenyl]-propionitrile derivatives were synthesized and screened for anticonvulsant activity using the MES seizure method in rats. nih.gov Several compounds in this series were identified as potent anticonvulsants. nih.gov

| Compound/Analogue Class | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Imidazodiazepine Analogues (FR-II-60, KPP-III-34) | MES and 6 Hz Seizure (Mice) | Demonstrated anticonvulsant activity | nih.gov |

| KPP-III-34 | PTZ-induced Seizures (Rats) | Suppressed convulsions | nih.gov |

| 2-methyl-2-[3-(5-piperazin-1-yl- nih.govnih.govresearchgate.netoxadiazol-2-yl)-phenyl]-propionitrile derivatives | MES Seizure (Rats) | Identified as potent anticonvulsants | nih.gov |

Anti-thrombolytic and Biofilm Inhibition Assessments

The investigation into the therapeutic potential of pyridine derivatives has extended to their effects on thrombolysis and bacterial biofilm formation. While direct studies on the anti-thrombolytic activity of this compound are not extensively documented in the available literature, research into related compounds suggests that the pyridine nucleus is a viable scaffold for developing agents with effects on coagulation and fibrinolysis. For instance, vinegar polyphenols, which include acetic acid derivatives, have been noted for their potential to prevent blood clots. researchgate.net

In the realm of microbiology, biofilm inhibition is a critical area of research to combat antibiotic resistance. google.com Biofilms are complex communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses. google.com Compounds that can disrupt or prevent biofilm formation are of significant interest. google.com The primary colonizing bacteria in dental plaque, a common type of biofilm, are Streptococci species. google.com Research into natural phenolic compounds has demonstrated their ability to inhibit biofilm formation in multidrug-resistant Escherichia coli. nih.gov This is often achieved by reducing the production of essential biofilm components like curli fibers and cellulose (B213188). nih.gov Although specific data for this compound is limited, the general class of acidic aromatic compounds is being explored for such properties. The mechanism often involves interfering with the biological pathways that allow bacteria to adhere to surfaces and to each other. google.com

Table 1: General Mechanisms of Biofilm Inhibition

| Mechanism | Description | Target Organism Example |

| Inhibition of Adhesion | Prevents bacteria from attaching to surfaces, a critical first step in biofilm formation. | Porphyromonas gingivalis |

| Disruption of Matrix Production | Interferes with the synthesis of extracellular polymeric substances (EPS) like cellulose and amyloids. | Escherichia coli nih.gov |

| Interference with Quorum Sensing | Blocks cell-to-cell communication pathways that bacteria use to coordinate biofilm formation. | Various |

Investigations into Other Pharmacological Effects (e.g., AMPK activation)

A significant pharmacological effect associated with the acetic acid moiety is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netnih.gov Acetic acid itself has been shown to activate hepatic AMPK, which in turn can lead to beneficial metabolic effects such as reduced hyperglycemia. researchgate.netscispace.com The activation of AMPK by acetic acid is thought to occur through an increase in the AMP/ATP ratio within the cell, a classic sign of low energy status. nih.govscispace.com

Once activated, AMPK initiates a cascade of downstream effects:

It inhibits anabolic pathways that consume ATP, such as the synthesis of fatty acids and cholesterol. researchgate.net

It promotes catabolic pathways that generate ATP, like fatty acid oxidation. researchgate.net

In the liver, AMPK activation can reduce the expression of genes involved in gluconeogenesis (glucose production). researchgate.net

This mechanism has been observed in various cell types, including bovine hepatocytes, where acetic acid treatment led to increased lipid oxidation and decreased lipid synthesis, ultimately reducing fat accumulation. nih.govscispace.com An analogue, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), has been identified as a potent pan-AMPK activator. nih.govuq.edu.au This demonstrates that the acetic acid scaffold can be modified to create powerful modulators of this key metabolic pathway. nih.govuq.edu.au

Table 2: Effects of Acetic Acid-Mediated AMPK Activation

| Cellular Process | Effect | Downstream Target (Example) | Reference |

| Lipid Synthesis | Decreased | Downregulation of SREBP-1 gene expression | researchgate.net |

| Fatty Acid Oxidation | Increased | Activation of hepatic fatty acid oxidation | researchgate.net |

| Gluconeogenesis | Decreased | Reduced expression of G6Pase and PEPCK genes | researchgate.net |

| Glucose Homeostasis | Improved | Lowered fasting plasma glucose and HbA1c levels | researchgate.net |

Elucidation of Molecular Mechanisms of Action of this compound Analogues

Identification and Validation of Specific Molecular Targets

The therapeutic effects of a compound are dictated by its interaction with specific molecular targets. For analogues of this compound, research has identified several potential protein targets.

A notable example comes from studies on 2-(thiophen-2-yl)acetic acid derivatives, which are structurally related to pyridine-acetic acids. These compounds have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). frontiersin.orgnih.gov mPGES-1 is a key enzyme in the inflammatory pathway, catalyzing the final step in the production of prostaglandin E₂ (PGE₂), a major mediator of inflammation and pain. nih.gov Inhibition of mPGES-1 is therefore a valuable strategy for developing anti-inflammatory drugs. frontiersin.orgnih.gov Virtual screening and subsequent synthesis identified specific thiophen-acetic acid derivatives that selectively inhibit mPGES-1 in the low micromolar range. frontiersin.org

Another analogue, 2-(6-Methylpyridin-3-yl)acetic acid (known as dimebon), has been investigated for its neuroprotective properties, suggesting targets within the central nervous system. Furthermore, analogues of the broader pyridine class have shown affinity for targets like interleukin-6 (IL-6) and matrix metalloproteinase-3 (MMP3), which are involved in inflammatory processes.

Modulation of Biochemical and Cellular Pathways

The interaction of these analogues with their molecular targets leads to the modulation of complex biochemical and cellular pathways.

Inflammatory Pathways: Phytochemicals and synthetic compounds with similar structural motifs often exert their anti-cancer and anti-inflammatory effects by modulating key inflammatory signaling pathways. nih.gov These include the suppression of NF-κB activation, inhibition of the STAT3 pathway, and downregulation of inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov For example, the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, an indole-acetic acid derivative, functions by blocking COX enzymes, thereby inhibiting prostaglandin synthesis. nih.gov Analogues of this compound likely engage similar anti-inflammatory pathways.

Cell Cycle and Apoptosis: The mPGES-1 inhibitor derived from 2-(thiophen-2-yl)acetic acid was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. frontiersin.orgnih.gov At later time points, it caused an increase in the sub-G0/G1 cell population, which is indicative of apoptosis or necrosis. frontiersin.orgnih.gov This suggests that beyond simple anti-inflammatory effects, these compounds can modulate fundamental cellular processes related to proliferation and cell death.

Structure-Mechanism Relationships and Insights

Understanding the relationship between a molecule's structure and its biological mechanism is fundamental to drug design. For analogues of this compound, specific structural features are crucial for target interaction.

In the case of the 2-(thiophen-2-yl)acetic acid inhibitors of mPGES-1, molecular modeling provides detailed insights. nih.gov

The acetic acid portion of the molecule is critical for anchoring the compound within the active site of the enzyme.

The central aromatic ring (the thiophene (B33073) or, by extension, the pyridine ring) engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr130) in the enzyme's binding pocket. nih.gov

Substitutions on the aromatic ring provide additional van der Waals contacts and can be modified to enhance binding affinity and selectivity. nih.gov

The presence of the hydrochloride salt in some formulations, such as with 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride, serves to improve aqueous solubility, which is a critical factor for bioavailability and pharmacological efficacy. The pyridine ring itself is a versatile feature, capable of participating in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. This versatility allows for the fine-tuning of activity through subtle structural modifications, making the pyridine-acetic acid scaffold a promising platform for the development of new therapeutic agents.

Structure Activity Relationship Sar and Rational Design of Analogues of 2 2 Methylpyridin 3 Yl Acetic Acid

Identification of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore for GPR109A agonism, as exemplified by nicotinic acid and its derivatives like 2-(2-Methylpyridin-3-yl)acetic acid, consists of a pyridine (B92270) ring and a carboxylic acid group. drugbank.comnih.gov The nitrogen atom of the pyridine ring and the anionic carboxylate group are crucial for binding to the receptor.

Key pharmacophoric features include:

Aromatic Heterocyclic Ring: The pyridine ring serves as the core scaffold. Its nitrogen atom is a key interaction point within the receptor binding site.

Carboxylic Acid Moiety: The acetic acid side chain, specifically the carboxyl group, is essential for activity. It typically exists as an anion at physiological pH and forms critical ionic interactions with positively charged residues in the receptor.

Spatial Relationship: The distance and relative orientation between the pyridine ring and the carboxylate group are critical for proper binding and receptor activation.

Modeling studies based on the bovine rhodopsin crystal structure suggest that the binding pocket of GPR109A can accommodate a larger hydrophobic body with a polar tail, which has guided the design of more potent agonists. drugbank.com

Impact of Structural Modifications on the Biological Profile of this compound Analogues

The introduction of substituents onto the pyridine ring can significantly modulate the electronic properties, steric profile, and ultimately the biological activity of the analogues. The position and nature of these substituents are critical. mdpi.com

Methyl Group at Position 2: The presence of the methyl group at the 2-position of the pyridine ring, as in the parent compound, influences the electronic environment of the ring and can provide favorable steric interactions within the receptor pocket.

Halogenation: Introducing halogens, such as chlorine, onto the pyridine ring can alter its electronic properties and lipophilicity. For example, 2-(6-Chloropyridin-3-yl)acetic acid is a related analogue where a chloro group is present at the 6-position. bldpharm.com The electron-withdrawing nature of halogens can impact the pKa of the pyridine nitrogen and its interaction with the receptor.

Methoxy (B1213986) Groups: The introduction of a methoxy group can increase the electron density on the pyridine ring, which may affect its interaction with the receptor. researchgate.net The position of the methoxy group is crucial, as it can influence the acidity of different positions on the ring. researchgate.netrsc.org

Table 1: Effect of Pyridine Ring Substituents on Biological Activity

Interactive Data Table

| Compound Name | Substituent | Position on Pyridine Ring | General Effect on Activity |

|---|---|---|---|

| This compound | Methyl | 2 | Baseline activity, provides steric bulk and influences electronics. |

| 2-(6-Chloropyridin-3-yl)acetic acid | Chloro | 6 | Alters lipophilicity and electronic properties due to the electron-withdrawing nature of chlorine. bldpharm.com |

| Methyl 6-methoxypicolinate | Methoxy | 6 | Increases electron density on the ring, affecting reaction rates and potentially receptor binding. rsc.org |

The acetic acid side chain is a primary point for modification to alter pharmacokinetic properties and potency.

Esterification: Converting the carboxylic acid to an ester, for example, a methyl ester, can serve as a prodrug strategy. The ester itself is typically inactive but can be hydrolyzed in vivo to release the active carboxylic acid.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, to improve properties like metabolic stability or cell permeability. A common bioisostere for a carboxylic acid is a tetrazole ring. For instance, 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole was developed as a partial agonist of GPR109A. researchgate.net

Chain Homologation or Constraining: Altering the length of the acetic acid chain or incorporating it into a cyclic system can impact the orientation of the acidic group relative to the pyridine ring, thereby affecting binding affinity and efficacy.

When a chiral center is introduced into the molecule, for example by substitution on the α-carbon of the acetic acid side chain, the stereochemistry can have a profound impact on biological activity. Often, one enantiomer will exhibit significantly higher potency than the other, a phenomenon known as stereoselectivity. This is because the three-dimensional arrangement of atoms in one enantiomer fits more precisely into the chiral binding site of the receptor. While specific stereochemical studies on this compound are not extensively detailed in the provided results, it is a general principle in pharmacology that enantiomers can have different biological activities. For example, in related systems, the (S)-enantiomer of a compound might be the active form. sigmaaldrich.com

Principles of Rational Design for Novel Analogues Derived from this compound

Rational drug design for analogues of this compound leverages the SAR data to create new molecules with improved properties. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds. nih.govscispace.comresearchgate.net

Scaffold Hopping: This involves replacing the central pyridine core with a different heterocyclic system while maintaining the essential pharmacophoric features. nih.govscispace.com The goal is to discover new chemical series with potentially better drug-like properties, novel intellectual property, or different side-effect profiles. For example, the pyridine ring could be replaced by a pyrazole (B372694) or a pyrrole (B145914) ring, as seen in the development of novel GPR109A agonists. researchgate.netnih.gov The new scaffold must correctly position the key interacting groups (the bioisostere of the carboxylate and other substituents) in a spatially similar arrangement to the original ligand.

Bioisosteric Replacement: This strategy involves swapping specific functional groups with others that have similar physical or chemical properties, leading to retained or enhanced biological activity. nih.govresearchgate.net As mentioned earlier, replacing the carboxylic acid with a tetrazole is a classic example of bioisosteric replacement. researchgate.net Another example could be the replacement of the methyl group on the pyridine ring with other small alkyl groups or a halogen to fine-tune the electronic and steric properties of the molecule.

Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping

Interactive Data Table

| Strategy | Original Moiety | Replacement Moiety | Rationale |

|---|---|---|---|

| Bioisosteric Replacement | Carboxylic Acid | Tetrazole | Improves metabolic stability and maintains acidic character for receptor interaction. researchgate.net |

| Scaffold Hopping | Pyridine Ring | Pyrrole Ring | To explore novel chemical space and potentially improve pharmacokinetic properties while maintaining GPR109A agonism. nih.gov |

| Scaffold Hopping | Pyridine Ring | Pyrazole Ring | Creates a new chemical series with different patentability and potential for altered selectivity. researchgate.net |

Lead Optimization Methodologies

Lead optimization is a critical and iterative phase in drug discovery that aims to refine a promising lead compound, such as this compound, into a viable drug candidate. patsnap.com This process involves the systematic modification of the molecule's chemical structure to enhance its desired properties, including potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics. patsnap.comijddd.com The core of lead optimization lies in establishing a robust Structure-Activity Relationship (SAR) through the iterative cycles of designing, synthesizing, and testing new analogues. patsnap.comconceptlifesciences.com

The primary goal is to understand how specific structural features of the molecule contribute to its biological activity. For a compound like this compound, lead optimization strategies would typically explore modifications at three key positions: the pyridine ring, the methyl substituent, and the acetic acid side chain. Methodologies employed include computational modeling and medicinal chemistry techniques to guide the rational design of new analogues. patsnap.comnih.gov

Structure-Activity Relationship (SAR) Analysis of Related Pyridine Derivatives

While specific SAR data for this compound is not extensively published, the principles of lead optimization can be illustrated by examining related pyridine-containing structures. Research on analogues often involves modifying specific functional groups to determine their impact on biological activity.

For instance, in a series of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives, researchers investigated how changes to the acetic acid moiety and various substituents influenced analgesic activity. nih.gov The study revealed that the nature of the N1-acetic acid functional group was a significant determinant of potency. Generally, methyl esters demonstrated higher activity than the corresponding carboxylic acids or acetamides, though exceptions were noted depending on other substitutions on the dihydropyridine (B1217469) ring. nih.gov

The effect of different substituents on the dihydropyridine core was also systematically evaluated, as shown in the table below. nih.gov

| Compound Structure (General) | R2 Substituent | R3 Substituent (N1-Acetic Acid Moiety) | Relative Potency Order |

|---|---|---|---|

| Aryl | -OMe (Methyl Ester) | Methyl Ester > Acetic Acid or Acetamide |

| Aryl | -OH (Acetic Acid) | ||

| Aryl | -NH2 (Acetamide) | ||

| Cyclohexyl or Benzyl | -NH2 (Acetamide) | Acetamide > Methyl Ester or Acetic Acid |

| Cyclohexyl or Benzyl | -OMe (Methyl Ester) | ||

| Cyclohexyl or Benzyl | -OH (Acetic Acid) |

Rational Design of Analogues

The rational design of analogues is guided by SAR data and aims to introduce specific structural changes to achieve a desired therapeutic profile. A common strategy is the use of bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to improve potency or pharmacokinetics.

In the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), researchers explored replacing the alkyne linker in the lead compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) with an amide bond. nih.gov This led to the synthesis and evaluation of a series of N-(6-Methylpyridin-yl)-substituted aryl amides. While many modifications to the amide template were not well-tolerated, this strategy did lead to the discovery of several potent amide-based antagonists. nih.gov This approach highlights how a core scaffold, in this case involving a methylpyridine ring, can be systematically modified to explore new chemical space and optimize biological activity. nih.gov

Further rational design efforts in that study focused on incorporating optimal substitutions identified from the alkyne series into the new amide series to build upon previous SAR knowledge. nih.gov

| Compound Name/Number | Core Structure | Linker | Biological Target | Finding |

|---|---|---|---|---|

| MPEP (1) | 2-Methylpyridine (B31789) | Alkyne | mGluR5 | Potent and selective antagonist, served as a lead compound. |

| Amide Analogues (e.g., 55, 56) | 2-Methylpyridine | Amide | mGluR5 | Identified several potent antagonists, demonstrating the viability of the amide linker as a bioisostere for the alkyne. |

These examples of related pyridine derivatives illustrate the core methodologies of lead optimization. By synthesizing and testing a matrix of analogues with systematic variations to the core structure, side chains, and functional groups, researchers can build a comprehensive understanding of the structure-activity relationships that govern a compound's efficacy and behavior. ajrconline.org This knowledge is then applied to rationally design improved candidates for further development.

Role As a Metabolic Intermediate and Precursor in Biosynthesis

Precursor Role in the Synthesis of Complex Molecules and Bioactive Compounds

The function of 2-(2-Methylpyridin-3-yl)acetic acid as a precursor in the biosynthesis of more complex natural products or bioactive compounds has not been documented. Pyridine-containing natural products are a diverse class of molecules, and their biosynthetic pathways are of significant interest. However, there are no published studies that identify this compound as a substrate or intermediate in the enzymatic assembly of these compounds. While various pyridine (B92270) derivatives serve as important synthons in the chemical synthesis of pharmaceuticals and agrochemicals, its role as a natural precursor in biological systems is not established.

Analytical Method Development and Characterization Techniques for 2 2 Methylpyridin 3 Yl Acetic Acid

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are indispensable for isolating 2-(2-Methylpyridin-3-yl)acetic acid from reaction mixtures and determining its purity. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. ptfarm.plpensoft.netnih.govjchr.org

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ptfarm.plpensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ptfarm.plpensoft.netjchr.org The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic analyte. pensoft.net Isocratic or gradient elution modes can be employed, where the mobile phase composition remains constant or changes over time, respectively, to achieve efficient separation from impurities. pensoft.netjchr.org

Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. nih.govjchr.org The method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. pensoft.net Linearity is established by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. ptfarm.pljchr.org The limits of detection (LOD) and quantification (LOQ) are also determined to ascertain the method's sensitivity. jchr.org Stability-indicating HPLC methods are specifically developed to separate the parent compound from its degradation products, which is crucial for assessing the compound's stability under various stress conditions. pensoft.net

Table 1: Typical HPLC Parameters for the Analysis of Acetic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) ptfarm.pl |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) ptfarm.plpensoft.net |

| Elution | Isocratic or Gradient pensoft.netjchr.org |

| Flow Rate | 1.0 mL/min nih.govjchr.org |

| Detection | UV at specific wavelengths (e.g., 210 nm, 225 nm) pensoft.netjchr.org |

| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.govymc.eu This hyphenated technique is invaluable for the definitive identification of this compound and the characterization of its impurities and degradation products. ptfarm.plnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, often yielding protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. ptfarm.pluni.lu

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. ptfarm.pluni.lu Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. nih.govnih.gov In MS/MS, a specific precursor ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern (product ions) that serves as a structural fingerprint of the molecule. nih.gov This fragmentation data is crucial for identifying unknown impurities and confirming the structure of the main compound. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions, identifying compounds, and assessing purity in a qualitative or semi-quantitative manner. chemcoplus.co.jpscientificlabs.co.ukresearchgate.netupatras.gr

For the analysis of this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, is used. ptfarm.plupatras.gr The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase, often a mixture of organic solvents. ptfarm.plupatras.gr The choice of mobile phase is critical for achieving good separation. A common mobile phase for acidic compounds on silica gel could be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like acetic acid or methanol) to ensure proper migration and spot shape. ptfarm.plscientificlabs.co.uk

After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. The separated spots are visualized, often under UV light (typically at 254 nm) if the compound is UV-active. scientificlabs.co.uk Staining with a visualizing agent, such as potassium permanganate (B83412) or iodine vapor, can also be used to detect spots. upatras.grillinois.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared with that of a standard to aid in identification. chemcoplus.co.jp

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules. rsc.orgipb.pt Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgdocbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the methyl protons, the methylene (B1212753) protons of the acetic acid side chain, and the aromatic protons on the pyridine (B92270) ring. rsc.orghmdb.ca The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the pyridine ring. The integration of the signals corresponds to the relative number of protons of each type, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about the substitution pattern on the pyridine ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.infohmdb.cahmdb.cadocbrown.info Each unique carbon atom in this compound, including the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the carbons of the pyridine ring, will give rise to a distinct signal. hmdb.cadocbrown.infochemicalbook.comwashington.edu The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carboxylic acid group is expected to appear at a significantly downfield chemical shift. hmdb.cachemicalbook.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and between protons and their directly attached carbons, further confirming the structural assignment. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | 120 - 150 |

| -CH₂- | ~3.7 | ~35 |

| -CH₃ | ~2.5 | ~20 |

| -COOH | >10 (broad) | ~175 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. washington.edu

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. uni.lulibretexts.org When coupled with a chromatographic inlet system (like in LC-MS), it also aids in identification and purity assessment. nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M]⁻) is detected. The mass-to-charge ratio of the molecular ion provides the molecular weight of the compound. uni.lu High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgresearchgate.netmiamioh.eduresearchgate.net For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion. libretexts.org The fragmentation of the pyridine ring can also produce a series of characteristic ions. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. libretexts.orgresearchgate.net Predicted fragmentation patterns can be generated and compared with experimental data to support the structural elucidation. uni.luresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ uni.lu |

| Molecular Weight | 151.16 g/mol nih.gov |

| Monoisotopic Mass | 151.0633 Da uni.lu |

| [M+H]⁺ | 152.0706 m/z uni.lu |

| [M-H]⁻ | 150.0560 m/z uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its carboxylic acid group and the substituted pyridine ring. The spectrum provides a unique "fingerprint" due to complex vibrations in the 1500 to 400 cm⁻¹ region, allowing for its specific identification. docbrown.infodocbrown.info

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.info This broadness is a result of hydrogen bonding between the acid molecules. Another key absorption is the sharp, strong peak corresponding to the C=O (carbonyl) stretching vibration, which is expected to be found around 1700-1725 cm⁻¹.

The presence of the methyl-substituted pyridine ring will give rise to several other characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring produce a series of absorptions in the 1600-1400 cm⁻¹ range. Aliphatic C-H stretching from the methyl group and the methylene bridge (CH₂) will result in absorptions in the 2950-2850 cm⁻¹ range. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring / Alkane | C-H Stretch | 3100 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

Ultraviolet/Visible (UV/Vis) Spectrophotometry

Ultraviolet/Visible (UV/Vis) spectrophotometry measures the absorption of light by a compound and is particularly useful for analyzing molecules with chromophores, such as aromatic rings. The UV spectrum of this compound is primarily determined by the electronic transitions within the methyl-substituted pyridine ring.

The pyridine ring is an aromatic system that undergoes π → π* and n → π* electronic transitions when it absorbs UV radiation. These transitions typically result in strong absorption bands in the 200-300 nm range. The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring—in this case, the methyl group and the acetic acid side chain—and the polarity of the solvent used for the analysis. physchemres.org For instance, polar solvents can interact with the molecule and shift the absorption bands. Theoretical studies and experimental analysis on similar compounds show that solvent effects can be significant. physchemres.orgresearchgate.net

Table 2: Hypothetical UV/Vis Absorption Maxima (λmax) in Different Solvents

| Solvent | Polarity | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| Hexane | Non-polar | ~265 | π → π* |

| Ethanol | Polar Protic | ~270 | π → π* |

Validation of Analytical Methods

The validation of an analytical method is essential to ensure its suitability for its intended purpose. For the quantitative determination of this compound in a sample, a method, typically High-Performance Liquid Chromatography (HPLC), must be rigorously validated. epa.gov Validation confirms that the method is reliable, reproducible, and accurate for the analysis. The key parameters evaluated include linearity, accuracy, precision, detection limits, and robustness. researchgate.net

Assessment of Linearity, Accuracy, Precision, Detection, and Quantitation Limits

To ensure the reliability of a quantitative analytical method, several key performance characteristics must be systematically evaluated.

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established by analyzing a series of standards of known concentrations and plotting the instrumental response against the concentration. The relationship is evaluated using the coefficient of determination (R²), which should ideally be ≥ 0.999.

Accuracy: Accuracy measures the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. Acceptance criteria for accuracy are typically within 98-102%.

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For precision, the RSD should generally be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Illustrative Validation Summary for a Hypothetical HPLC Method

| Parameter | Method | Acceptance Criterion | Hypothetical Result |

|---|---|---|---|

| Linearity | 5 concentrations, 3 replicates | R² ≥ 0.999 | 0.9995 |

| Accuracy | 3 concentrations, 3 replicates | 98.0% - 102.0% Recovery | 99.5% |

| Precision (Repeatability) | 6 replicates at 100% concentration | RSD ≤ 2.0% | 0.85% |

| LOD | Signal-to-Noise Ratio of 3:1 | Report Value | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | Report Value | 0.15 µg/mL |

Future Research Directions and Translational Perspectives

Exploration of Uncharted Synthetic Pathways and Green Chemistry Innovations

The synthesis of pyridylacetic acid derivatives, including 2-(2-Methylpyridin-3-yl)acetic acid, is an active area of research, with a focus on developing more efficient and environmentally friendly methods. nih.gov Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. nih.gov Future research is geared towards the discovery of novel synthetic pathways that are not only higher in yield but also adhere to the principles of green chemistry.

One promising approach is the development of one-pot, multi-component reactions. mdpi.com These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy, reduced solvent waste, and simplified purification procedures. mdpi.com For instance, a three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which utilizes the dual reactivity of Meldrum's acid derivatives. nih.gov This method involves an initial nucleophilic substitution on activated pyridine-N-oxides, followed by ring-opening and decarboxylation. nih.gov

Furthermore, the exploration of photocatalysis is opening new avenues for the synthesis of complex molecules. mit.edu Light-driven reactions, facilitated by photocatalysts, can enable transformations that are difficult to achieve through conventional thermal methods. mit.edu Researchers are investigating the use of photocatalysts to drive the formation of novel heterocyclic compounds, which could be adapted for the synthesis of this compound and its analogues. mit.edu

Industrial-scale production would benefit from optimizations such as solvent-free workups and the recycling of reagents like morpholine (B109124) and hydrochloric acid. These innovations not only reduce the environmental impact but also improve the cost-effectiveness of the synthesis.

Discovery of Novel Biological Targets and Therapeutic Applications

While some biological activities of pyridineacetic acid derivatives have been identified, the full therapeutic potential of this compound remains largely unexplored. Future research will focus on identifying novel biological targets and expanding the scope of its therapeutic applications.

Derivatives of pyridineacetic acid have shown promise in various therapeutic areas. For example, some have been investigated for their anti-inflammatory and analgesic properties. ontosight.ai Specifically, N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide, a derivative, has demonstrated significant pain-reducing effects in animal models. This suggests that this compound could serve as a scaffold for the development of new anti-inflammatory and pain management drugs.

The pyridine (B92270) ring is a common feature in many biologically active compounds, and its presence in this compound suggests potential interactions with a wide range of biological targets. Future studies will likely involve high-throughput screening to identify new protein-protein interactions and enzymatic pathways that are modulated by this compound. For instance, the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a key target in cancer therapy, has been successfully inhibited by derivatives of a similar structural class. nih.gov This opens the possibility of designing novel inhibitors based on the this compound framework for cancer treatment.

Moreover, the compound's structural similarity to other bioactive molecules suggests its potential in areas such as neuroprotection and as an inhibitor for enzymes like poly(ADP-ribose)polymerase (PARP), which is relevant in cancer therapy. acs.org

Integration of Advanced Computational Modeling and Machine Learning for Compound Optimization

The integration of advanced computational modeling and machine learning is set to revolutionize the process of drug discovery and development, and this compound is a prime candidate for such in silico approaches. mdpi.comnih.gov These technologies can significantly accelerate the identification of lead compounds and optimize their properties for enhanced efficacy and safety. nih.gov

Computational modeling can be used to predict the physicochemical properties and biological activities of novel derivatives of this compound before they are synthesized in the lab. mit.edu Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can analyze the steric and electrostatic fields of molecules to predict their activity. researchgate.net This allows researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for further investigation. nih.gov

Machine learning (ML) algorithms, a key component of artificial intelligence (AI), are increasingly being used in drug discovery. mdpi.comnih.gov ML models can be trained on large datasets of known drug-target interactions to predict new ones. nih.gov Deep learning techniques, a subset of ML, can even generate novel molecular structures with desired therapeutic profiles. mdpi.com For this compound, ML could be employed to:

Predict its binding affinity to various biological targets. nih.gov

Optimize its structure to improve properties like solubility and bioavailability. nih.gov

Identify potential off-target effects and predict toxicity. nih.gov

By leveraging these computational tools, researchers can design more effective and safer drugs based on the this compound scaffold, reducing the time and cost associated with traditional drug development pipelines. mdpi.com

Potential Roles in Advanced Materials Science and Other Industrial Applications

Beyond its pharmaceutical potential, the unique chemical structure of this compound and its derivatives suggests possible applications in materials science and other industrial sectors. The pyridine ring and the acetic acid group provide sites for various chemical modifications, making it a versatile building block for the synthesis of new materials with tailored properties.

In materials science , pyridine-containing compounds have been explored for their potential in developing novel conductive materials. Studies on pyridine-acetic acid mixtures have provided insights into their electrical conductivity properties, which are influenced by ion pairing and clustering. This knowledge could be harnessed to design new materials for applications in sensors and electrochemical devices.

Furthermore, the ability of the pyridine ring to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and chemical separation.

In other industrial applications , pyridineacetic acid derivatives serve as key intermediates in the synthesis of specialty chemicals and agrochemicals. The reactivity of the molecule allows it to be a crucial component in creating more complex heterocyclic compounds used in various chemical manufacturing processes.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methylpyridin-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols with careful control of reaction parameters. For pyridyl-acetic acid derivatives, halogenation or condensation reactions are common. For example, bromination of precursor compounds in acetic acid under controlled dropwise addition (30–60 minutes) and room-temperature stirring ensures regioselectivity . Solvent choice (e.g., ethanol or water for reflux) and stoichiometric ratios of reagents (e.g., glycine derivatives) influence intermediate formation and final purity . Post-synthesis purification via recrystallization or chromatography is critical to isolate the target compound.

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer: SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Handling : Import intensity data (e.g., from Bruker APEX-II diffractometers) and apply absorption corrections (e.g., SADABS) .

- Hydrogen Placement : Position aromatic H atoms geometrically (C–H = 0.95 Å) and refine with riding models (Uiso = 1.2Ueq) .

- Discrepancy Resolution : Use

Rintvalues (<0.05) to assess data quality and adjust parameters like thermal displacement .

SHELX’s robustness in handling high-resolution data and twinned crystals makes it suitable for resolving complex pyridyl-acetic acid structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as respiratory irritation (H335) and serious eye damage (H319) are documented .

- Spill Management : Absorb spills with sand/vermiculite, transfer to sealed containers, and dispose via approved waste channels .

Note: Toxicity data for this specific compound are limited; assume hazards similar to pyridine derivatives .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Geometry Optimization : Use Gaussian or ORCA software to minimize energy states at the B3LYP/6-311+G(d,p) level.

- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites by analyzing partial charges on the pyridine ring and acetic acid moiety .

- Reactivity Validation : Compare computed IR spectra with experimental data to confirm functional group interactions (e.g., O–H stretching at ~2500 cm⁻¹) .

Discrepancies between theoretical and experimental data may arise from solvent effects or crystal packing forces, requiring implicit solvation models (e.g., PCM) .

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer:

- Graph-Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury or PLATON to identify dimeric or chain interactions .

- Thermal Motion Adjustment : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in carboxyl/pyridine groups .

- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries to align observed patterns with known pyridyl-acetic acid derivatives .

Q. What strategies address discrepancies between experimental and theoretical spectroscopic data (e.g., NMR, IR)?

Methodological Answer:

- Solvent Correction : Apply IEF-PCM models in computational NMR (e.g., ACD/Labs) to account for DMSO or CDCl₃ shifts .

- Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotameric states of the acetic acid side chain, which affect peak splitting in ¹H NMR .

- Error Analysis : Quantify deviations using root-mean-square (RMS) values; >0.1 ppm for ¹³C NMR may indicate missing solvent or tautomeric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products